Cas no 1257641-06-7 (2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione)

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione structure
1257641-06-7 structure
商品名:2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
CAS番号:1257641-06-7
MF:C11H11BNO4F
メガワット:251.01874
MDL:MFCD11215232
CID:1032175
PubChem ID:329762300

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 化学的及び物理的性質

名前と識別子

    • 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
    • CS-0188061
    • 4-Fluorophenylboronic acid MIDA ester
    • 1257641-06-7
    • BS-49770
    • E85334
    • C11H11BFNO4
    • 4-Fluorophenylboronic acid MIDA ester, 97%
    • DTXSID90678939
    • AKOS005166805
    • 1360806-61-6
    • MDL: MFCD11215232
    • インチ: InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
    • InChIKey: VRWBUFHGNOFGKX-UHFFFAOYSA-N
    • ほほえんだ: CN1CC(=O)OB(C2=CC=C(C=C2)F)OC(=O)C1

計算された属性

  • せいみつぶんしりょう: 251.0765162g/mol
  • どういたいしつりょう: 251.0765162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

  • 密度みつど: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 231-236 °C

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • 危険物標識: Xn

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F166746-5g
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
1257641-06-7 97%
5g
¥340.90 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F886388-25g
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
1257641-06-7 98%
25g
3,234.60 2021-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F166746-1g
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
1257641-06-7 97%
1g
¥85.90 2023-09-02
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB38575-5g
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
1257641-06-7 97%
5g
¥1204 2023-09-15
1PlusChem
1P003LWS-5g
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
1257641-06-7 98%
5g
$32.00 2023-12-25
A2B Chem LLC
AB67564-25g
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
1257641-06-7 98%
25g
$99.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1258731-25g
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
1257641-06-7 98%
25g
¥1132.00 2024-08-09
A2B Chem LLC
AB67564-1g
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
1257641-06-7 98%
1g
$10.00 2024-04-20
eNovation Chemicals LLC
D748334-25g
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
1257641-06-7 97%
25g
$195 2025-02-28
Crysdot LLC
CD12168308-5g
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
1257641-06-7 95+%
5g
$314 2024-07-23

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 関連文献

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dioneに関する追加情報

Comprehensive Overview of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1257641-06-7)

The compound 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1257641-06-7) is a boron-containing heterocyclic molecule with significant potential in pharmaceutical and materials science applications. Its unique structure, featuring a dioxazaborocane core and a 4-fluorophenyl substituent, has garnered attention for its versatile reactivity and potential as a building block in drug discovery. Researchers are particularly interested in its role as a boron-based scaffold, which aligns with the growing demand for novel bioactive compounds in medicinal chemistry.

In recent years, the scientific community has shown increased interest in boron-containing compounds due to their applications in proteolysis-targeting chimeras (PROTACs) and boron neutron capture therapy (BNCT). While this compound is not directly linked to these therapies, its structural features make it a candidate for further exploration in targeted drug delivery systems. The presence of the fluorophenyl group enhances its lipophilicity, a property highly sought after in blood-brain barrier penetration studies for central nervous system (CNS) drug development.

The synthesis of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves cyclocondensation reactions between boron precursors and fluorinated aromatic diols. Advanced characterization techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for verifying its purity, especially given the increasing regulatory emphasis on compound characterization standards in pharmaceutical research. This aligns with current Good Manufacturing Practice (cGMP) requirements for active pharmaceutical ingredients (APIs).

From a materials science perspective, the compound's boron-oxygen framework exhibits interesting thermal stability properties. Recent studies on similar dioxazaborocane derivatives suggest potential applications in high-performance polymers and flame-retardant additives, though specific research on this particular derivative remains limited. The methyl group at position 6 may influence crystallization behavior, an important consideration for pharmaceutical formulation scientists working on cocrystal engineering approaches.

Environmental and safety considerations for CAS 1257641-06-7 follow standard laboratory protocols for handling organoboron compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during manipulation. The compound's ecological impact and biodegradation pathways represent areas for future research, particularly given the pharmaceutical industry's focus on green chemistry principles and sustainable synthesis methods.

In the context of current research trends, this compound's structure-activity relationships (SAR) warrant investigation for potential enzyme inhibition properties. The fluorine atom in the aromatic ring may influence binding affinity through hydrogen bond interactions, a feature exploited in modern fragment-based drug design. Computational chemistry approaches such as molecular docking could help predict its interactions with biological targets, complementing experimental studies in hit-to-lead optimization pipelines.

The commercial availability of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione remains limited, reflecting its status as a research-grade chemical rather than a bulk commodity. However, custom synthesis services from contract research organizations (CROs) can typically provide milligram to gram quantities for investigative studies. Researchers should verify certificates of analysis (CoA) to ensure appropriate quality standards, particularly for impurity profiling in biological assays.

Future directions for this compound may include exploration of its coordination chemistry with transition metals, given the known ability of similar boron heterocycles to act as chelating ligands. Additionally, its potential as a precursor for boron-doped materials in electronic applications represents an underexplored area. The compound's stability under various pH conditions would be particularly relevant for formulation scientists considering its use in drug delivery systems.

From a regulatory standpoint, CAS 1257641-06-7 currently has no specific restrictions, but researchers should monitor evolving guidelines concerning fluorinated compounds and boron-containing substances. The pharmaceutical industry's increasing scrutiny of fluorine incorporation in drug molecules makes thorough metabolic stability studies advisable for any potential development candidates derived from this scaffold.

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